5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring, often through cyclization reactions involving sulfur-containing compounds and appropriate alkylating agents.
Pyrimidine Ring Formation: The pyrimidine ring is then fused to the thieno ring using condensation reactions with urea or guanidine derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), primary amines, and thiols.
Major Products
Oxidation Products: Carboxylic acids, alcohols.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Amino derivatives, thioethers.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial agent, and further research is being conducted to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
- Methyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Uniqueness
Compared to similar compounds, 5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group, in particular, influences its lipophilicity and interaction with biological membranes, potentially enhancing its bioavailability and efficacy as a therapeutic agent.
Properties
IUPAC Name |
5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-3-4-13-5-12-9-7(10(13)14)6(2)8(17-9)11(15)16/h5H,3-4H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNHGFNNQXSTGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141063 |
Source
|
Record name | 3,4-Dihydro-5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878657-13-7 |
Source
|
Record name | 3,4-Dihydro-5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878657-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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